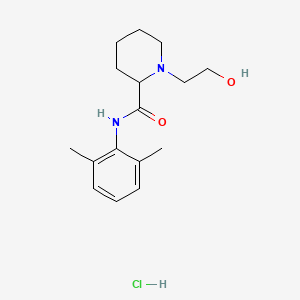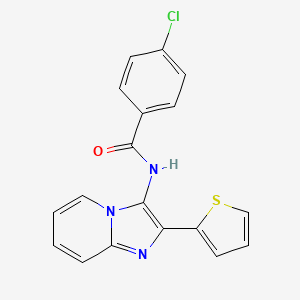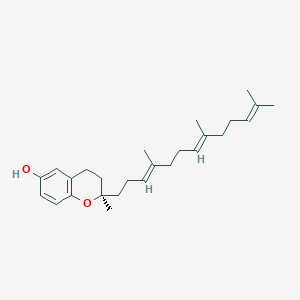
Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl-
描述
Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- is a bioactive chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by its unique structure, which includes a carboxylic acid group at the 8beta position and double bonds at the 9,10 positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- typically involves the hydrolysis of ergot alkaloids. These alkaloids can be obtained from grains infected with the fungus Claviceps or through fermentation in submerged culture . The hydrolysis process breaks down the ergot alkaloids to yield lysergic acid, which can then be further modified to produce the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to cultivate Claviceps species, followed by extraction and purification of the ergot alkaloids. These alkaloids are then subjected to hydrolysis and subsequent chemical modifications to obtain ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl-.
化学反应分析
Types of Reactions: Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学研究应用
Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other ergoline derivatives.
Biology: It is studied for its interactions with various biological receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders and vascular conditions.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
作用机制
The mechanism of action of ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects. The compound’s effects on vasoconstriction and neurotransmission are particularly notable.
相似化合物的比较
Lysergic acid: A precursor to many ergoline derivatives.
Ergotamine: Used to treat migraines and cluster headaches.
Ergonovine: Used to induce uterine contractions.
Uniqueness: Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- is unique due to its specific structural features, such as the carboxylic acid group at the 8beta position and the double bonds at the 9,10 positions. These features confer distinct pharmacological properties and make it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
(6aR,9R)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18-8-10-7-15-13(6-11(17(20)21)9-19(15)2)12-4-3-5-14(18)16(10)12/h3-6,8,11,15H,7,9H2,1-2H3,(H,20,21)/t11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZBEDCLEXJQGW-IAQYHMDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CN(C4=CC=CC2=C34)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CN(C4=CC=CC2=C34)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951238 | |
| Record name | 1,6-Dimethyl-9,10-didehydroergoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28548-89-2 | |
| Record name | Ergoline-8beta-carboxylic acid, 9,10-didehydro-1,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dimethyl-9,10-didehydroergoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)






